tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUIOLRCKTBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.
Attachment of the Piperazine Ring: The pyrrolo[2,3-d]pyrimidine core is then reacted with piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired intermediate.
Introduction of the tert-Butyl Ester Group: Finally, the intermediate is treated with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine moiety, potentially converting it to dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, particularly those involving protein kinases and other enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The pyrrolo[2,3-d]pyrimidine moiety is known to mimic purine bases, allowing it to bind to active sites of enzymes like protein kinases, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, which is crucial in therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structurally related compounds and their distinguishing features:
Key Observations :
- Substituent Effects : Bromine or cyclopentane groups (e.g., 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine) enhance electrophilic reactivity, favoring cross-coupling reactions .
- Stereochemistry : The (R)-configured cyclopenta[d]pyrimidine derivative shows improved kinase selectivity compared to racemic analogs .
- Hybrid Structures : Piperidine-piperazine hybrids (e.g., CAS 205059-24-1) lack the pyrrolopyrimidine core but exhibit better blood-brain barrier (BBB) penetration, making them suitable for CNS targets .
Critical Analysis :
- Microwave Synthesis : reports higher yields (85%) for bromoethyl derivatives using microwave-assisted heating, reducing reaction time from hours to minutes.
- Boc Deprotection : Acidic conditions (e.g., HCl in dioxane) efficiently remove the tert-butyl group without degrading the pyrrolopyrimidine core .
Insights :
- Antimicrobial vs. Anticancer: The parent compound exhibits broad-spectrum antimicrobial activity, while cyclopentyl or bromine-substituted analogs show nanomolar potency against kinases like CDK4/6 or JAK2 .
- Selectivity : The cyclopentyl group in ’s compound enhances CDK4/6 selectivity over other kinases by optimizing hydrophobic interactions .
Physicochemical Properties
| Property | tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate |
|---|---|---|---|
| LogP | 2.1 | 3.0 | 1.8 |
| TPSA (Ų) | 78.5 | 72.3 | 65.7 |
| Solubility (mg/mL) | 0.15 (PBS) | 0.09 (DMSO) | 1.2 (Water) |
| Stability | Stable at pH 2–8 | Light-sensitive | Hygroscopic |
Notes:
Biological Activity
tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety linked to a piperazine ring and a tert-butyl ester group. This compound has garnered attention for its possible biological activities, particularly in inhibiting specific protein kinases.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N5O2. The presence of the tert-butyl group enhances its solubility and stability, which are critical factors for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O2 |
| Molecular Weight | 297.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | KYIUIOLRCKTBSG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit protein kinase B (PKB), also known as Akt. PKB is a critical regulator in various cellular processes, including metabolism, growth, and survival. Inhibition of PKB has been associated with anti-cancer effects and modulation of signaling pathways involved in tumor progression.
Targeted Pathways
The compound's inhibition of PKB may influence several downstream pathways:
- PI3K-Akt-mTOR Pathway : This pathway is crucial for cell proliferation and survival.
- Apoptosis Regulation : By inhibiting PKB, the compound may promote apoptosis in cancer cells.
Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities with this compound.
- Inhibition Studies : Research indicates that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibit potent inhibitory effects on PKB. For instance, one study reported that derivatives showed up to 150-fold selectivity for PKB over PKA (Protein Kinase A) .
- Cellular Assays : In cellular models, these compounds demonstrated significant inhibition of tumor growth. For example, representative compounds modulated biomarkers associated with PKB signaling in vivo and inhibited human tumor xenografts effectively .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring significantly affect the potency and selectivity of these compounds against PKB. The introduction of bulky groups like tert-butyl has been shown to enhance selectivity .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a closely related compound in inhibiting tumor growth in nude mice models. The results indicated that at well-tolerated doses, the compound significantly reduced tumor size by modulating PKB activity .
Case Study 2: Selectivity Profiling
Another investigation focused on the selectivity of various derivatives against PKB and PKA. It was found that certain modifications led to increased selectivity for PKB while maintaining cellular potency . This highlights the importance of structural modifications in enhancing therapeutic profiles.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate, and what reaction conditions are critical for success?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting tert-butyl piperazine derivatives with halogenated pyrrolopyrimidine intermediates under inert atmospheres (e.g., nitrogen). Key conditions include:
Q. How can the purity of this compound be ensured during synthesis?
Purification methods include:
- Silica gel column chromatography with gradients of ethyl acetate/hexane ( ).
- Recrystallization from dichloromethane (DCM) or acetonitrile .
- HPLC for analytical validation, using C18 columns and acetonitrile/water mobile phases .
Q. What analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography for resolving molecular conformation and hydrogen-bonding patterns (e.g., single-crystal studies using Bruker APEXII diffractometers) .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent integration and coupling constants .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use respiratory protection (N95 masks), nitrile gloves, and safety goggles due to potential irritancy .
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Ensure access to emergency eyewash stations and decontamination showers .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
- Catalyst tuning : Replace Pd(OAc)₂ with Pd₂(dba)₃ for sterically hindered substrates .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states .
Q. What role do computational methods play in designing novel reactions involving this compound?
The ICReDD framework integrates quantum chemistry, data mining, and experimental feedback to:
- Predict reaction mechanisms (e.g., transition state analysis) .
- Screen reagent combinations (e.g., bases, catalysts) to reduce trial-and-error .
- Optimize conditions (e.g., temperature, solvent) using machine learning on historical data .
Q. What challenges arise in characterizing the stereoelectronic properties of this compound, and how can they be addressed?
- Conformational flexibility : X-ray crystallography reveals rotational barriers in the piperazine ring, which can be modeled using molecular dynamics simulations .
- Tautomerism : The pyrrolopyrimidine moiety may exhibit keto-enol tautomerism, requiring variable-temperature NMR or IR spectroscopy for analysis .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., kinase inhibition profiles) .
- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., 4-iodobenzyl vs. 4-bromobenzyl groups) with bioactivity trends .
Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., kinases)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) in real-time .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Cellular assays : Evaluate cytotoxicity and target modulation in HEK293 or HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
